(1-Methyl-1H-imidazol-2-yl)boronic acid
Overview
Description
(1-Methyl-1H-imidazol-2-yl)boronic acid is a boronic acid derivative featuring an imidazole ring substituted with a methyl group at the 1-position and a boronic acid group at the 2-position. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other non-covalent interactions .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
It’s worth noting that the reaction conditions for the synthesis of imidazole compounds can be mild enough for the inclusion of a variety of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-imidazol-2-yl)boronic acid typically involves the reaction of 1-methylimidazole with boronic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, where 1-methylimidazole is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base . Another method involves the direct borylation of 1-methylimidazole using a boron reagent under specific conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the Suzuki-Miyaura coupling due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, making it suitable for various applications in pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions: (1-Methyl-1H-imidazol-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The imidazole ring can undergo reduction reactions under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the coupling partner.
Scientific Research Applications
(1-Methyl-1H-imidazol-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Comparison with Similar Compounds
1-Methylimidazole: Lacks the boronic acid group, making it less versatile in cross-coupling reactions.
2-Imidazolylboronic acid: Lacks the methyl group, which can affect its reactivity and selectivity in certain reactions.
1-Methyl-1H-pyrazole-5-boronic acid: Similar structure but with a pyrazole ring instead of an imidazole ring, leading to different chemical properties and applications.
Uniqueness: (1-Methyl-1H-imidazol-2-yl)boronic acid is unique due to the presence of both the methyl group and the boronic acid group, which confer distinct reactivity and versatility in various chemical reactions. Its ability to participate in cross-coupling reactions and form stable complexes with nucleophiles makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(1-methylimidazol-2-yl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2/c1-7-3-2-6-4(7)5(8)9/h2-3,8-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNGGOGOTIQQCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CN1C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700758 | |
Record name | (1-Methyl-1H-imidazol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1259509-05-1 | |
Record name | (1-Methyl-1H-imidazol-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.